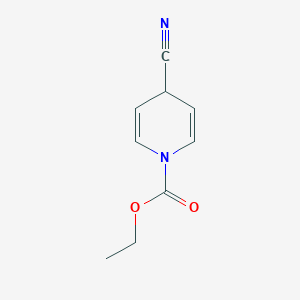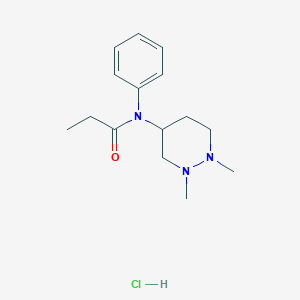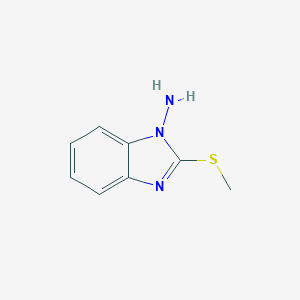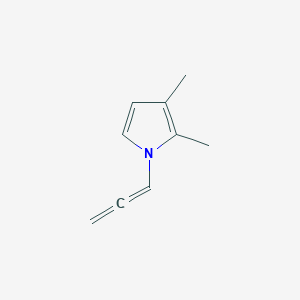
N-Dmb-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-dimethylallyl adenosine (N-Dmb-adenosine) is a modified nucleoside that is found in transfer RNA (tRNA) of certain organisms. It is formed by the methylation of the N6 position of adenosine, followed by the addition of a dimethylallyl group to the C2 position of the adenine ring. This modification is found in tRNA of bacteria, archaea, and eukaryotes, and is important for the proper folding and function of tRNA.
Mecanismo De Acción
The exact mechanism of action of N-Dmb-adenosine is not fully understood, but it is thought to play a role in the stability and folding of N-Dmb-adenosine. It is also believed to be involved in the recognition and binding of N-Dmb-adenosine to the ribosome during protein synthesis.
Biochemical and Physiological Effects:
N-Dmb-adenosine has been shown to have several biochemical and physiological effects, including the stabilization of N-Dmb-adenosine structure, the enhancement of codon-anticodon interactions, and the promotion of accurate translation during protein synthesis. It has also been implicated in the regulation of gene expression and the response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-Dmb-adenosine in lab experiments has several advantages, including its ability to stabilize N-Dmb-adenosine structure and enhance codon-anticodon interactions. However, its synthesis can be challenging, and its effects on other cellular processes are not fully understood.
Direcciones Futuras
Future research on N-Dmb-adenosine could focus on its role in disease states, such as cancer and neurodegenerative disorders. It could also involve the development of new synthetic methods for its production, as well as the investigation of its effects on other cellular processes beyond N-Dmb-adenosine function. Additionally, the potential use of N-Dmb-adenosine as a therapeutic target could be explored further.
Métodos De Síntesis
The synthesis of N-Dmb-adenosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of adenosine, methylation of the N6 position, and addition of the dimethylallyl group. The most commonly used method for the synthesis of N-Dmb-adenosine involves the use of a protected adenosine derivative, which is then subjected to methylation and dimethylallylation reactions.
Aplicaciones Científicas De Investigación
N-Dmb-adenosine has been the subject of extensive scientific research due to its role in N-Dmb-adenosine function and its potential as a therapeutic target. Studies have shown that N-Dmb-adenosine is important for the stability and folding of N-Dmb-adenosine, and that mutations in the genes responsible for its synthesis can lead to various diseases.
Propiedades
Número CAS |
158300-15-3 |
|---|---|
Nombre del producto |
N-Dmb-adenosine |
Fórmula molecular |
C16H23N5O4 |
Peso molecular |
349.38 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1 |
Clave InChI |
BNELRKBQHVNRME-RXORQQCGSA-N |
SMILES isomérico |
C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canónico |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Sinónimos |
N(6)-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer N-DMB-adenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



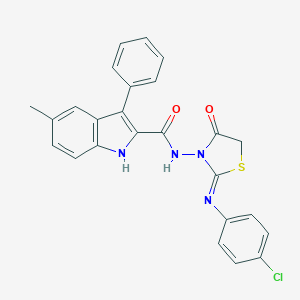
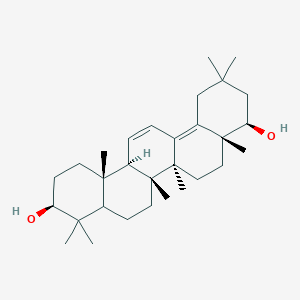



![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
